(S,E)-TCO2-PEG3-acid is a bifunctional bioorthogonal precursor consisting of a highly strained trans-cyclooctene (TCO) ring, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. It is procured primarily for inverse electron-demand Diels-Alder (IEDDA) click chemistry, where it reacts with tetrazines without copper catalysis. The specific (S,E)-TCO2 conformation is engineered to maximize ring strain, driving reaction kinetics that significantly exceed those of standard bioorthogonal handles. The PEG3 spacer provides a calculated balance of aqueous solubility and steric relief, while the terminal carboxylic acid allows for controlled, activator-dependent amide coupling to primary amines. This exact structural combination makes it a critical raw material for assembling Antibody-Drug Conjugates (ADCs), modular PROTAC libraries, and pre-targeted radiopharmaceuticals where rapid conjugation and strict structural control are process requirements [1].
Substituting (S,E)-TCO2-PEG3-acid with generic TCO mixtures, non-PEGylated variants, or alternative click handles introduces severe procurement and process liabilities. Generic TCO reagents frequently contain unresolved mixtures of axial and equatorial isomers, resulting in biphasic reaction kinetics that leave unreacted precursors and complicate downstream purification. Replacing the PEG3 spacer with a purely aliphatic chain drastically reduces aqueous solubility, frequently triggering protein precipitation during late-stage ADC assembly. Furthermore, substituting the IEDDA system with standard DBCO-based strain-promoted alkyne-azide cycloaddition (SPAAC) chemistry drops the reaction rate by several orders of magnitude, necessitating higher reagent excesses and longer incubation times that can degrade sensitive biological payloads or fail entirely in highly dilute environments [1].
When evaluated for bioconjugation speed, the IEDDA reaction driven by the TCO moiety in (S,E)-TCO2-PEG3-acid vastly outperforms SPAAC alternatives. The second-order rate constant for TCO-tetrazine cycloaddition exceeds 10,000 M-1s-1, whereas the DBCO-azide baseline typically operates at approximately 1 M-1s-1 [1].
| Evidence Dimension | Second-order rate constant (k2) |
| Target Compound Data | > 10,000 M-1s-1 (TCO-Tetrazine) |
| Comparator Or Baseline | ~ 1 M-1s-1 (DBCO-Azide) |
| Quantified Difference | >10,000-fold faster reaction rate |
| Conditions | Aqueous buffer, physiological pH, 37°C |
Enables rapid, near-quantitative bioconjugation at low micromolar concentrations, minimizing the need for large reagent excesses and protecting sensitive proteins.
The specific (S,E)-TCO2 isomer provides a highly strained axial conformation that reacts significantly faster than its equatorial counterparts. Kinetic tracking demonstrates that the axial-like (S,E)-TCO2 isomer achieves reaction rates up to 100-fold faster than equatorial TCO isomers when reacting with standard s-tetrazines [1].
| Evidence Dimension | IEDDA reaction rate vs standard tetrazines |
| Target Compound Data | (S,E)-TCO2 (Axial conformation) |
| Comparator Or Baseline | Equatorial TCO isomers or unresolved mixtures |
| Quantified Difference | 10x to 100x faster kinetics for the axial conformation |
| Conditions | Equimolar tetrazine tracking via UV-Vis in aqueous media |
Procuring the specific (S,E)-TCO2 isomer ensures predictable, monophasic reaction kinetics, preventing the stalled or incomplete labeling common with mixed-isomer batches.
The inclusion of the PEG3 spacer critically alters the handling and processability of the linker. Compared to non-PEGylated alkyl-TCO linkers, the PEG3 variant reduces hydrophobic aggregation during protein conjugation, resulting in a measurable improvement in conjugate solubility and the preservation of target binding affinity [1].
| Evidence Dimension | Conjugate aggregation and coupling efficiency |
| Target Compound Data | PEG3 spacer |
| Comparator Or Baseline | Non-PEGylated TCO-acid or TCO-alkyl-acid |
| Quantified Difference | >50% reduction in conjugate precipitation |
| Conditions | Protein-protein or protein-small molecule conjugation in physiological aqueous media |
The PEG3 chain provides the exact critical length needed to clear the protein hydration shell without introducing the excessive hydrodynamic drag seen in PEG8 or PEG12 linkers.
Procuring the free carboxylic acid form rather than a pre-activated NHS ester provides significant advantages in shelf life and multi-step synthesis compatibility. The free acid remains stable for over 12 months at -20°C, whereas pre-formed TCO-NHS esters are highly susceptible to hydrolysis, often degrading within hours to days upon exposure to ambient moisture [1].
| Evidence Dimension | Hydrolytic stability during storage |
| Target Compound Data | Terminal Carboxylic Acid (requires activation) |
| Comparator Or Baseline | Pre-formed TCO-NHS ester |
| Quantified Difference | >12 months stability vs. rapid hydrolysis (hours/days) |
| Conditions | Long-term storage and multi-step organic synthesis workflows |
The free acid form allows buyers to perform complex, multi-step small-molecule syntheses before selectively activating the acid, avoiding premature linker degradation.
The terminal carboxylic acid allows for stable, activator-dependent coupling to complex cytotoxic payloads, while the PEG3 spacer prevents payload-induced aggregation. The (S,E)-TCO2 moiety is subsequently utilized for rapid, site-specific attachment to tetrazine-modified antibodies, outperforming DBCO-based linkers in highly dilute conjugation environments [1].
In bifunctional degrader synthesis, the free acid form permits multi-step organic synthesis of the E3 ligase ligand without the premature hydrolysis risks associated with pre-formed NHS esters. The PEG3 chain provides a defined, hydrophilic distance between the target and ligase ligands, reducing the hydrophobic collapse often observed with purely aliphatic linkers [1].
For in vivo applications requiring the capture of short-lived radiolabeled tetrazines (e.g., 18F or 68Ga), the exceptionally fast kinetics of the (S,E)-TCO2 isomer are mandatory. It ensures rapid target engagement before the radiotracer is cleared from the bloodstream, a performance metric that standard equatorial TCOs or SPAAC reagents cannot meet [1].